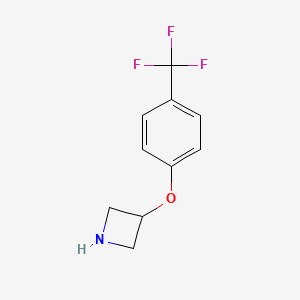

3-(4-(Trifluoromethyl)phenoxy)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

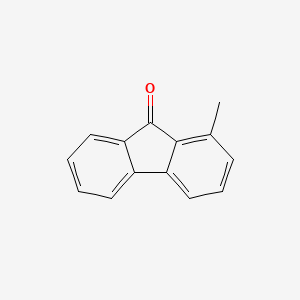

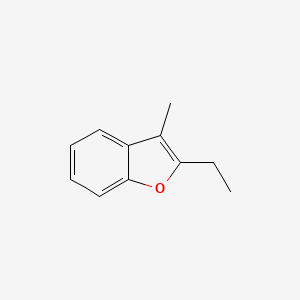

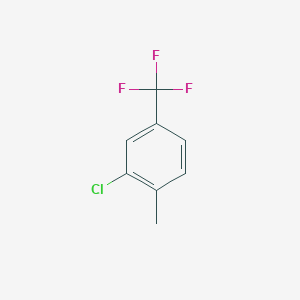

3-(4-(Trifluoromethyl)phenoxy)azetidine is a chemical compound with the CAS Number 76263-21-3 . It has a linear formula of C10H10F3NO . The compound has a molecular weight of 217.19 . It is also known by its IUPAC name, 3-[4-(trifluoromethyl)phenoxy]azetidine .

Molecular Structure Analysis

The InChI code for 3-(4-(Trifluoromethyl)phenoxy)azetidine is 1S/C10H10F3NO/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

3-(4-(Trifluoromethyl)phenoxy)azetidine is a compound with a molecular weight of 217.19 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

3-(4-(Trifluoromethyl)phenoxy)azetidine and related azetidines are used in the synthesis of various compounds. For instance, 3,3-Diarylazetidines are prepared from N-Cbz azetidinols using calcium(II)-catalyzed Friedel-Crafts reactions. These products can be further derivatized into drug-like compounds, showcasing the versatility of azetidines in medicinal chemistry (Denis et al., 2018).

Antitumor Agents

A series of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated for their antiproliferative properties. Compounds like trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one displayed significant activity against breast cancer cells and interacted with the colchicine-binding site on β-tubulin (Greene et al., 2016).

Building Blocks for Diverse Compounds

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones serve as building blocks for various trifluoromethyl-containing compounds like aminopropanes and aziridines. This demonstrates the utility of such azetidines in creating diverse chemical structures (Hang Dao Thi et al., 2018).

Insecticidal Agents

1-(1,2,4-Triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones, synthesized using green chemistry methods, showed promising insecticidal activity against Periplaneta americana. This highlights the potential of azetidine derivatives in developing new insecticides (Jain et al., 2013).

Versatility in Synthesis

Azetidines, including derivatives like 3-(4-(Trifluoromethyl)phenoxy)azetidine, are key in the synthesis of various heterocycles, demonstrating their versatility in organic synthesis and pharmaceutical applications (Singh et al., 2008).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 3-(4-(Trifluoromethyl)phenoxy)azetidine can be found online . It’s important to handle this compound with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye protection . It should be used only in well-ventilated areas and kept away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

3-[4-(trifluoromethyl)phenoxy]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKANEZKQFZAZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510494 |

Source

|

| Record name | 3-[4-(Trifluoromethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Trifluoromethyl)phenoxy)azetidine | |

CAS RN |

76263-21-3 |

Source

|

| Record name | 3-[4-(Trifluoromethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.